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Introduction

Etavopivat (FT-4202) is an orally administered, small-molecule allosteric activator of the
erythrocyte pyruvate kinase-R (PKR).[1][2] By activating PKR, Etavopivat enhances the
glycolytic pathway in red blood cells (RBCs), leading to increased adenosine triphosphate
(ATP) levels and decreased 2,3-diphosphoglycerate (2,3-DPG) levels.[3] This mechanism of
action is intended to increase hemoglobin's oxygen affinity, improve RBC deformability and
membrane function, and ultimately reduce hemolysis and the frequency of vaso-occlusive
crises in patients with sickle cell disease (SCD).[3][4][5] These application notes provide a
summary of the pharmacokinetic (PK) properties of Etavopivat and detailed protocols for its
study.

Pharmacokinetic Profile of Etavopivat

Etavopivat has been evaluated in a first-in-human, randomized, placebo-controlled, double-
blind Phase 1 trial in healthy adults (NCT03815695) and a Phase 1 study in patients with SCD.
[1][2][6] The key pharmacokinetic parameters from these studies are summarized below.

Quantitative Pharmacokinetic Data
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The following tables summarize the single-dose and multiple-dose pharmacokinetic parameters
of Etavopivat observed in healthy adults and patients with Sickle Cell Disease.

Table 1: Single-Dose Pharmacokinetic Parameters of Etavopivat in Healthy Adults

AUCO-inf
Dose Cmax (ng/mL) Tmax (hr) t1/2 (hr)
(ng-hr/mL)

700 mg - 1.0-4.0 - 16.9

Data presented for the 700 mg single-dose cohort in patients with SCD showed a Tmax range
of 1 to 4 hours and a half-life of 16.9 hours.[6] In healthy adults, Etavopivat was rapidly
absorbed with a median Tmax ranging from 0.5 to 1.5 hours and a mean terminal elimination
half-life ranging from 10.6 to 13.8 hours across different single-dose cohorts.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Etavopivat in Patients with SCD

AUCO0-24
Dose Cmax (ng/mL) Tmax (hr) t1/2 (hr)
(ng-hr/imL)
300 mg once
) - 1.0-4.0 - 40-49
daily
400 mg once
- 1.0-4.0 - 40-49
daily
600 mg once
] - 1.0-4.0 - 40-49
daily

Across multiple ascending dose cohorts in patients with SCD, the time to maximum observed
plasma concentration (Tmax) ranged from 1 to 4 hours. The estimated elimination half-life was
between 4 and 4.9 hours for the 300 mg, 400 mg, and 600 mg cohorts.[6]

Pharmacokinetic Characteristics:

o Absorption: Etavopivat is rapidly absorbed following oral administration, with a median
Tmax ranging from 0.5 to 1.5 hours in healthy subjects and 1 to 4 hours in SCD patients.[6]
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 Linearity: The pharmacokinetic profile of Etavopivat is linear and time-independent at doses
up to 400 mg.[1][2][7] At doses of 700 mg and higher, greater-than-dose-proportional
increases in exposure (Cmax and AUC) have been observed.

o Elimination: The drug exhibits a biphasic elimination profile. The mean estimated terminal
elimination half-life in healthy adults after a single dose ranges from 10.6 to 13.8 hours. In
SCD patients receiving multiple doses, the estimated elimination half-life was shorter,
ranging from 4 to 4.9 hours.[6]

» Food Effect: The administration of Etavopivat with food does not have a clinically
meaningful effect on its exposure, allowing for dosing with or without meals.[1][7]

Experimental Protocols
Clinical Study Design for Pharmacokinetic Assessment

The following protocol is based on the Phase 1 first-in-human study (NCT03815695).[1][2]
1. Study Design:

o Arandomized, placebo-controlled, double-blind, single-ascending dose (SAD) and multiple-
ascending dose (MAD) design.

o SAD Cohorts: Healthy adult subjects are randomized (e.g., 3:1) to receive a single oral dose
of Etavopivat or placebo. Doses are escalated in subsequent cohorts pending safety and
tolerability assessments.

 MAD Cohorts: Healthy adult subjects are randomized (e.g., 3:1) to receive a daily oral dose
of Etavopivat or placebo for a specified duration (e.g., 14 days).

2. Dosing Regimen:
o Etavopivat is administered orally as tablets with water.
» Doses in the SAD cohorts can range, for example, from 200 mg up to 1500 mg.

e Doses in the MAD cohorts can be, for example, 300 mg, 400 mg, or 600 mg once daily.[6]
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3. Blood Sampling for Pharmacokinetic Analysis:

e Venous blood samples are collected at prespecified time points to characterize the plasma
concentration-time profile of Etavopivat.

e SAD Cohorts: Pre-dose (0 hour), and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4,
6, 8, 12, 24, 36, 48, 72 hours).

e MAD Cohorts: Pre-dose on Day 1, multiple time points after the first dose, and at steady-
state (e.g., on Day 14) including pre-dose and multiple time points over a 24-hour dosing
interval.

Bioanalytical Method for Quantification of Etavopivat in
Plasma

A validated bioanalytical method is crucial for the accurate determination of Etavopivat
concentrations in plasma. While a specific detailed protocol for Etavopivat is not publicly
available, a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a
highly sensitive and specific technique, can be employed.

1. Sample Preparation:

e Collect whole blood into K2ZEDTA tubes.

o Centrifuge the blood to separate plasma.

o Store plasma samples at -80°C until analysis.

o For analysis, thaw plasma samples and perform protein precipitation by adding a solvent like
ice-cold methanol or acetonitrile containing an appropriate internal standard.

o Vortex and centrifuge the samples to pellet the precipitated proteins.
o Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:
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 Liquid Chromatography: Use a suitable C18 or similar reversed-phase column to achieve
chromatographic separation of Etavopivat from endogenous plasma components. A
gradient elution with mobile phases consisting of an aqueous component (e.g., water with
0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic
acid) is typically used.

o Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction
monitoring (MRM) mode should be used for detection. Specific precursor-to-product ion
transitions for Etavopivat and the internal standard need to be optimized to ensure

selectivity and sensitivity.

» Calibration and Quality Control: The method should be fully validated according to regulatory
guidelines, including the assessment of linearity, accuracy, precision, selectivity, and stability.
Calibration curves are prepared by spiking known concentrations of Etavopivat into blank
plasma. Quality control (QC) samples at low, medium, and high concentrations are analyzed
with each batch of study samples to ensure the validity of the results.
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Caption: Mechanism of action of Etavopivat as a PKR activator.

Pharmacokinetic Modeling Workflow
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Caption: Workflow for pharmacokinetic modeling of Etavopivat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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